Grk5-IN-3
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Overview
Description
Grk5-IN-3 is a covalent inhibitor of G protein-coupled receptor kinase 5 (GRK5). This compound has shown significant inhibitory effects on GRK5 and GRK6, with half-maximal inhibitory concentration (IC50) values of 0.22 micromolar and 0.41 micromolar, respectively . GRK5 is a kinase involved in the regulation of G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes, including cardiovascular and neurological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Grk5-IN-3 involves the use of pyrrolopyrimidine as a core structure. The synthetic route typically includes the following steps:
Formation of the Pyrrolopyrimidine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of functional groups to the pyrrolopyrimidine core to enhance its inhibitory activity against GRK5.
Purification: The final compound is purified using chromatographic techniques to achieve high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Grk5-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrrolopyrimidine core.
Substitution: Substitution reactions can introduce different substituents to the core structure, altering its inhibitory activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified inhibitory activities against GRK5 and GRK6 .
Scientific Research Applications
Grk5-IN-3 has a wide range of scientific research applications, including:
Mechanism of Action
Grk5-IN-3 exerts its effects by covalently binding to the active site of GRK5, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of GPCRs, leading to altered receptor signaling and desensitization. The compound specifically targets the amphipathic helix membrane binding domain of GRK5, which is crucial for its function and localization at the plasma membrane .
Comparison with Similar Compounds
Amlexanox: An FDA-approved anti-inflammatory and anti-allergic immunomodulator that also inhibits GRK5.
GSK1713088A and GSK1326255A: Compounds with similar potency for GRK5, sharing a common pyrrolopyrimidine core.
Uniqueness of Grk5-IN-3: this compound is unique due to its high selectivity and potency for GRK5 and GRK6. Its covalent binding mechanism provides a prolonged inhibitory effect, making it a valuable tool for studying GRK5-related pathways and potential therapeutic applications .
Properties
Molecular Formula |
C23H21N7O3 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-[[2-[2-methoxy-4-(prop-2-enoylamino)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzamide |
InChI |
InChI=1S/C23H21N7O3/c1-3-19(31)26-13-8-9-17(18(12-13)33-2)28-23-29-21-15(10-11-25-21)22(30-23)27-16-7-5-4-6-14(16)20(24)32/h3-12H,1H2,2H3,(H2,24,32)(H,26,31)(H3,25,27,28,29,30) |
InChI Key |
PYFNYNPQSUXBGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C=C)NC2=NC3=C(C=CN3)C(=N2)NC4=CC=CC=C4C(=O)N |
Origin of Product |
United States |
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